Tert-butyl 2-amino-3-hydroxybutanoate
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Overview
Description
(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of tert-butyl 2-oxo-3-hydroxybutanoate with an appropriate amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-Methyl 2-amino-3-hydroxybutanoate
- (2R,3R)-Ethyl 2-amino-3-hydroxybutanoate
Uniqueness
(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from similar compounds like (2R,3R)-Methyl 2-amino-3-hydroxybutanoate, which has a smaller methyl group and different chemical behavior.
Properties
IUPAC Name |
tert-butyl 2-amino-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPGLPXANLVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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